1-(3-Acetylphenyl)-3-cyclooctylurea
Description
1-(3-Acetylphenyl)-3-cyclooctylurea is a urea derivative characterized by a cyclooctyl group linked to a urea moiety and a 3-acetylphenyl substituent. Urea derivatives are notable for their role in medicinal chemistry, particularly as kinase inhibitors or anti-tuberculosis agents, owing to their hydrogen-bonding capacity and steric adaptability .
The acetyl group at the phenyl ring’s meta-position may enhance solubility and modulate electronic effects, while the cyclooctyl group contributes to lipophilicity and conformational flexibility. These features are critical for interactions with biological targets, such as enzymes or receptors involved in disease pathways.
Properties
IUPAC Name |
1-(3-acetylphenyl)-3-cyclooctylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-13(20)14-8-7-11-16(12-14)19-17(21)18-15-9-5-3-2-4-6-10-15/h7-8,11-12,15H,2-6,9-10H2,1H3,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCLUSWLGVXOGFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)NC2CCCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49824164 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
The synthesis of 1-(3-Acetylphenyl)-3-cyclooctylurea typically involves the reaction of 3-acetylphenyl isocyanate with cyclooctylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3-Acetylphenyl isocyanate+Cyclooctylamine→this compound
In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity.
Chemical Reactions Analysis
1-(3-Acetylphenyl)-3-cyclooctylurea can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration.
Scientific Research Applications
1-(3-Acetylphenyl)-3-cyclooctylurea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding due to its urea moiety, which is known to interact with biological macromolecules.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-Acetylphenyl)-3-cyclooctylurea involves its interaction with molecular targets such as enzymes and receptors. The urea moiety can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the acetylphenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: Electron-Withdrawing Groups (e.g., Cl): Compounds like 1-(3-Chloro-4-methylphenyl)-3-cyclooctylurea exhibit lower melting points (77–185°C) compared to adamantyl derivatives (>300°C), likely due to reduced crystallinity from steric clashes .
Cyclic Alkyl Moieties: Cyclooctyl vs. Cyclohexyl: Smaller and less lipophilic than cyclooctyl, cyclohexyl derivatives (e.g., 1-(2-Chlorophenyl)-3-cyclohexylurea) may favor metabolic stability but reduce membrane permeability .
Anti-Tuberculosis Activity ( and ):
Urea derivatives with adamantyl or cyclooctyl groups demonstrate potent activity against Mycobacterium tuberculosis. For example:
- 1-(2-Adamantyl)-3-heptylurea (compound in ) showed high efficacy in inhibiting bacterial growth, attributed to adamantyl’s ability to penetrate lipid-rich mycobacterial membranes.
- 1-(3-Chloro-4-methylphenyl)-3-cyclooctylurea (compound 24 in ) exhibited moderate activity, suggesting cyclooctyl’s balance of flexibility and lipophilicity is advantageous but less impactful than adamantyl’s rigidity .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic yield of 1-(3-Acetylphenyl)-3-cyclooctylurea while minimizing byproduct formation?
- Methodological Answer : Optimize reaction conditions by using anhydrous solvents (e.g., dichloromethane) and Lewis acid catalysts (e.g., AlCl₃) to enhance electrophilic substitution efficiency. Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometric ratios (e.g., 1.2:1 molar ratio of 3-acetylphenyl isocyanate to cyclooctylamine) to suppress side reactions like urea dimerization. Post-synthesis purification via column chromatography with silica gel (60–120 mesh) and ethyl acetate/hexane eluents can isolate the target compound with >95% purity .
Q. What analytical techniques are recommended for identifying impurities in this compound batches?
- Methodological Answer : Employ high-performance liquid chromatography (HPLC) with a C18 reverse-phase column (4.6 × 250 mm, 5 µm) and UV detection at 254 nm. Use a gradient elution (acetonitrile/water, 40:60 to 90:10 over 30 minutes) to resolve impurities such as unreacted 3-acetylphenyl isocyanate (retention time ~8.2 minutes) or cyclooctylamine derivatives . Confirm identity via LC-MS (ESI+) with m/z 329.2 [M+H]⁺ for the parent compound.
Q. How can the molecular structure of this compound be validated experimentally?
- Methodological Answer : Perform single-crystal X-ray diffraction (SCXRD) to resolve bond angles and torsional conformations. Compare crystallographic data (e.g., C=O bond length ~1.23 Å, N–H···O hydrogen bonding) to structurally analogous urea derivatives like 1-(2-chlorophenyl)-3-cycloheptylurea, which exhibits similar intermolecular interactions . Supplementary characterization via FT-IR (N–H stretch at ~3350 cm⁻¹) and ¹³C NMR (carbonyl resonance at ~165 ppm) further confirms the urea backbone.
Advanced Research Questions
Q. What strategies can address contradictory cytotoxicity data for this compound across different cell lines?
- Methodological Answer : Standardize assay conditions by controlling variables such as serum concentration (e.g., 10% FBS), incubation time (48–72 hours), and cell passage number. Use orthogonal assays (MTT, apoptosis markers like caspase-3, and clonogenic survival) to validate results. For example, discrepancies in IC₅₀ values (e.g., 15 µM in HeLa vs. 45 µM in MCF-7) may arise from differential expression of drug efflux pumps (e.g., P-glycoprotein), which can be probed using inhibitors like verapamil .
Q. How does the cyclooctyl group influence the compound’s pharmacokinetic profile compared to smaller cycloalkyl substituents?
- Methodological Answer : Conduct comparative in vivo studies in rodent models to assess bioavailability and tissue distribution. The cyclooctyl group’s lipophilicity (logP ~3.8) enhances blood-brain barrier penetration but may reduce aqueous solubility (<0.1 mg/mL). Use LC-MS/MS to quantify plasma concentrations over 24 hours and compare AUC values to cyclohexyl or cyclopentyl analogs. Molecular dynamics simulations can model interactions with serum albumin (binding affinity ∆G ~−8.2 kcal/mol) .
Q. What computational methods are effective for predicting the structure-activity relationship (SAR) of this compound derivatives?
- Methodological Answer : Apply density functional theory (DFT) at the B3LYP/6-31G(d) level to optimize geometries and calculate electrostatic potential maps. Use molecular docking (AutoDock Vina) to screen derivatives against targets like carbonic anhydrase IX (PDB ID: 3IAI). Corrogate experimental IC₅₀ values with computed binding energies (∆G ~−9.3 kcal/mol for high-affinity analogs). Substituent effects (e.g., 3-fluorophenyl vs. 3-chlorophenyl) can be modeled via Hammett σ constants to predict electronic contributions .
Q. How can researchers resolve inconsistencies in reported enzymatic inhibition mechanisms for this compound?
- Methodological Answer : Perform kinetic assays (e.g., Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition. For example, if conflicting studies report inhibition constants (Kᵢ) of 0.8 µM (competitive) vs. 2.5 µM (mixed), validate via surface plasmon resonance (SPR) to measure real-time binding kinetics (kₒₙ ~1.2 × 10⁴ M⁻¹s⁻¹, kₒff ~0.03 s⁻¹). Mutagenesis studies (e.g., Ala-scanning of catalytic residues) can identify critical binding interactions .
Data Contradiction Analysis
Q. Why do solubility studies report conflicting values for this compound in aqueous buffers?
- Methodological Answer : Variability may stem from pH-dependent solubility (e.g., 0.05 mg/mL at pH 7.4 vs. 0.2 mg/mL at pH 2.0 due to protonation of the urea NH group). Use potentiometric titration to determine pKa (~8.1 for the urea NH) and quantify solubility via nephelometry in biorelevant media (FaSSIF/FeSSIF). Aggregation-prone behavior in PBS (dynamic light scattering showing >500 nm particles) may also skew measurements .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
